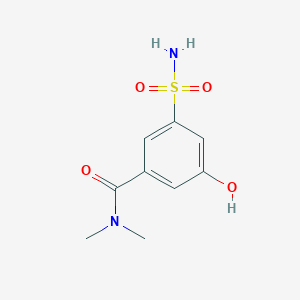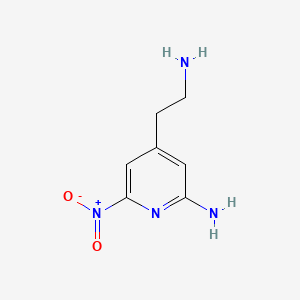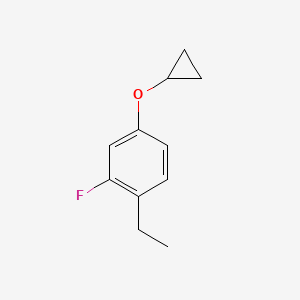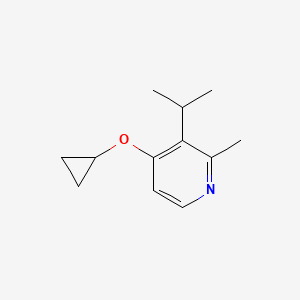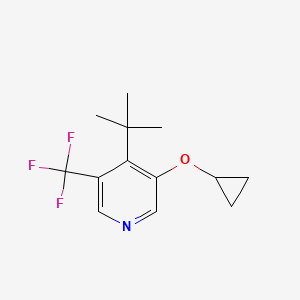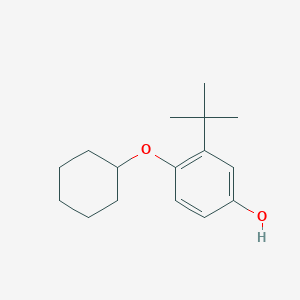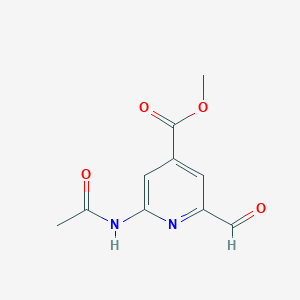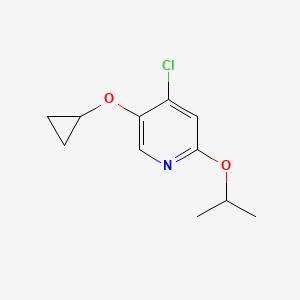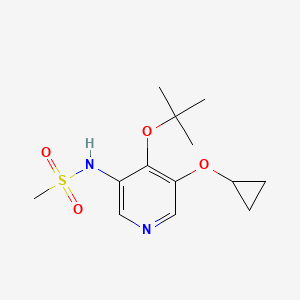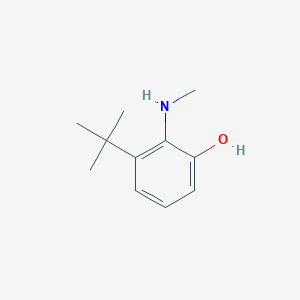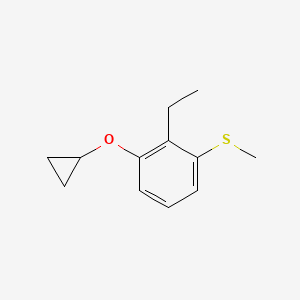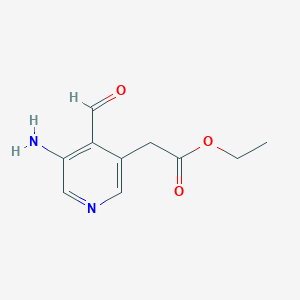
Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a trifluoromethyl group, an aminomethyl group, and a methyl ester group attached to the isonicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid, which is then subjected to esterification to form methyl isonicotinate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and a primary or secondary amine are used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The aminomethyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(trifluoromethyl)isonicotinate
- Methyl 2-(aminomethyl)isonicotinate
- Methyl 6-(trifluoromethyl)isonicotinate
Uniqueness
Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate is unique due to the presence of both the aminomethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form multiple types of interactions with biological targets. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1393568-70-1 |
|---|---|
Formule moléculaire |
C9H9F3N2O2 |
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
methyl 2-(aminomethyl)-6-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-8(15)5-2-6(4-13)14-7(3-5)9(10,11)12/h2-3H,4,13H2,1H3 |
Clé InChI |
GYQHXQOWLNRHJG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


